molecular formula C5H4BrN3O2 B017998 3-Amino-6-bromopyrazine-2-carboxylic acid CAS No. 486424-37-7

3-Amino-6-bromopyrazine-2-carboxylic acid

Cat. No.: B017998
CAS No.: 486424-37-7
M. Wt: 218.01 g/mol
InChI Key: MTNAQEKMSVDTAQ-UHFFFAOYSA-N
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Description

3-Amino-6-bromopyrazine-2-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.01 g/mol . This compound is characterized by the presence of an amino group at the third position, a bromine atom at the sixth position, and a carboxylic acid group at the second position of the pyrazine ring. It is commonly used as an intermediate in organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromopyrazine-2-carboxylic acid typically involves the bromination of 3-Amino-2-pyrazinecarboxylic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction mixture is usually maintained at a low temperature to prevent over-bromination and to ensure the selective introduction of the bromine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the bromination process. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 3-Amino-6-bromopyrazine-2-carboxylic acid is unique due to the presence of both an amino group and a bromine atom on the pyrazine ring, which can significantly influence its reactivity and binding properties.

Properties

IUPAC Name

3-amino-6-bromopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNAQEKMSVDTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594400
Record name 3-Amino-6-bromopyrazine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486424-37-7
Record name 3-Amino-6-bromo-2-pyrazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486424-37-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6-bromopyrazine-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10594400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-6-bromopyrazine-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

Methy 3-amino-6-bromopyrazine-2-carboxylate (1.4 Kg), 5N NaOH solution (5.6 L) and methanol (8.4 L) were charged into reactor. The resulting suspension was warmed at 50° C. for 3 hours with vigorous stirring. The mixture was analysed for reaction completion. The mixture was cooled to 25° C. and the solids were collected by filtration. Filter cake was washed with water (1 L). The resultant solids were suspended in water (5 L) and pH value of this suspension was adjusted to 3 by adding 6 N HCl solution. The acidic solution was vigorously stirred at 25° C. for 48 h. During this period, pH value was checked, additional acid was charged if pH value >3. The suspension was filtered to collect a yellow-brown solid, which was dried in oven at 40° C. under a flow of N2. The crude subtitle material was used in the next step.
Quantity
1.4 kg
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reactant
Reaction Step One
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5.6 L
Type
reactant
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8.4 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

(Step 6-ii) To a solution of methyl 3-amino-6-bromopyrazine-2-carboxylate (1 g, 4.33 mmol) in 10 mL THF was added a solution of LiOH (540 mg, 12.86 mmol) in 20 mL of water. The mixture was stirred at room temperature for 4 hours and acidified with 6M HCl to a pH of 2. The yellow precipitate was collected by filtration and washed with water. After drying in vacuo, the product, 3-amino-6-bromopyrazine-2-carboxylic acid (600 mg, 2.75 mmol, 64% yield), can be used directly in the next reaction without further purification.
Quantity
1 g
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reactant
Reaction Step One
Name
Quantity
540 mg
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of methyl-3-amino-6-bromopyrazine carboxylate (10 g, 43 mmol) in THF:H2O (3:1), lithium hydroxide (6.0 g, 140 mmol) was added. The reaction mixture was stirred at room temperature and monitored by LCMS. The reaction was complete after 1 h. The reaction mixture was poured into 1 N HCl (250 mL), extracted with ethyl acetate (3×, 200 mL), washed with brine (3×, 100 mL), dried over anhydrous sodium sulfate, filtered and concentrated to afford a yellow solid (100% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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